(4-Bromo-3-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone
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Overview
Description
(4-Bromo-3-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a piperidine ring via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone typically involves the reaction of 4-bromo-3-chlorobenzoyl chloride with 4-hydroxypiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of (4-Bromo-3-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone: Similar structure but lacks the bromine atom.
(4-Bromophenyl)(4-hydroxypiperidin-1-yl)methanone: Similar structure but lacks the chlorine atom.
(4-Bromo-3-chlorophenyl)(4-methoxypiperidin-1-yl)methanone: Similar structure but has a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of both bromine and chlorine atoms on the phenyl ring, along with the hydroxyl group on the piperidine ring, makes (4-Bromo-3-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone unique. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
(4-bromo-3-chlorophenyl)-(4-hydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO2/c13-10-2-1-8(7-11(10)14)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUYIAYIKRKYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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